molecular formula C19H18N2O5 B11081970 Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)-

Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)-

Cat. No.: B11081970
M. Wt: 354.4 g/mol
InChI Key: OGCBIGOFBUQONP-UHFFFAOYSA-N
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Description

1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with benzyl and hydroxy-methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Hydroxy-Methoxybenzyl Substitution: The hydroxy-methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using appropriate benzyl derivatives and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-5-(4-HYDROXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-BENZYL-5-(4-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

1-BENZYL-5-(4-HYDROXY-3-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both hydroxy and methoxy groups on the benzyl substituent, which can significantly impact its chemical properties and biological activity

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

1-benzyl-5-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H18N2O5/c1-26-16-10-13(7-8-15(16)22)9-14-17(23)20-19(25)21(18(14)24)11-12-5-3-2-4-6-12/h2-8,10,14,22H,9,11H2,1H3,(H,20,23,25)

InChI Key

OGCBIGOFBUQONP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)O

Origin of Product

United States

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